

O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride: A Technical Review

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Compound of Interest

	<i>O</i> -(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
Compound Name:	<i>O</i> -(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride
Cat. No.:	B1288101

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a halogenated O-benzylhydroxylamine derivative. While specific, in-depth research on this particular molecule is limited in publicly available literature, its structural class suggests its primary utility as a chemical reagent and a potential building block in medicinal chemistry. This technical guide consolidates the available information on its properties and contextualizes its potential applications based on the known reactivity of related compounds.

Chemical and Physical Properties

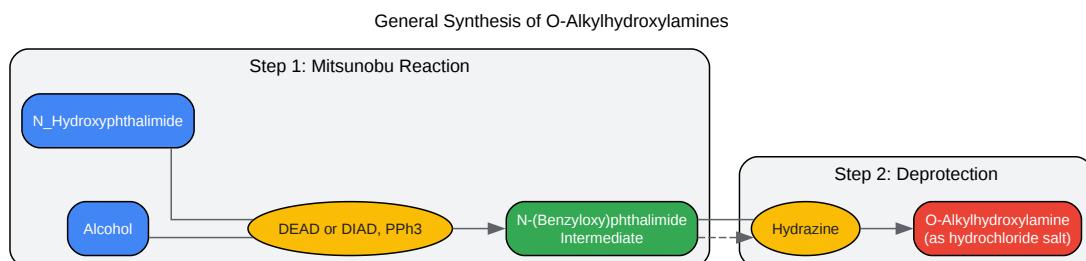
A summary of the key physicochemical properties for **O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride** (CAS No. 317821-68-4) is presented in Table 1. This data is compiled from chemical supplier databases and computational models.

Table 1: Physicochemical Properties of **O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride**

Property	Value	Source
CAS Number	317821-68-4	[1]
Molecular Formula	C ₇ H ₈ Cl ₂ FNO	[1]
Molecular Weight	212.05 g/mol	[1]
Appearance	Solid (form may vary)	Supplier Data
Purity	≥98%	[1]
Topological Polar Surface Area (TPSA)	35.25 Å ²	[1]
logP (calculated)	2.2912	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	2	[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of **O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride** is not readily available in peer-reviewed literature. However, a general and widely applicable method for the synthesis of O-alkylhydroxylamines involves a two-step, one-pot process starting from the corresponding alcohol. This process is depicted in the workflow below.



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Caption: General synthetic workflow for O-alkylhydroxylamines.

Experimental Protocol (General)

The following is a generalized protocol based on the synthesis of similar O-benzylhydroxylamine derivatives.

Materials:

- 2-Chloro-4-fluorobenzyl alcohol
- N-Hydroxyphthalimide
- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Anhydrous Tetrahydrofuran (THF)
- Hydrazine hydrate

- Ethanol
- Hydrochloric acid (in a suitable solvent like ether or dioxane)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Mitsunobu Reaction: To a solution of 2-Chloro-4-fluorobenzyl alcohol, N-hydroxyphthalimide, and triphenylphosphine in anhydrous THF at 0 °C, DIAD or DEAD is added dropwise. The reaction mixture is then stirred at room temperature until the starting materials are consumed (monitored by TLC).
- Work-up and Isolation of Intermediate: The solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to yield the N-(2-chloro-4-fluorobenzyl)phthalimide intermediate.
- Deprotection: The purified intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux for a specified period.
- Final Product Isolation: After cooling, the reaction mixture is filtered to remove the phthalhydrazide byproduct. The filtrate is concentrated, and the residue is dissolved in a suitable solvent. The hydrochloride salt is precipitated by the addition of a solution of HCl. The resulting solid is collected by filtration and dried to afford **O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride**.

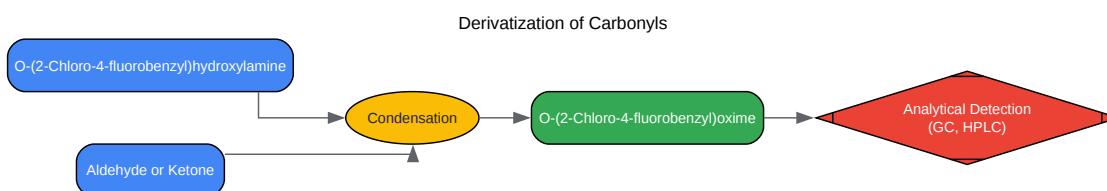
Potential Applications

Based on the known reactivity of hydroxylamine derivatives, **O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride** is anticipated to be a valuable reagent in several areas of chemical and pharmaceutical research.

Derivatization of Carbonyl Compounds

O-substituted hydroxylamines are widely used as derivatizing agents for aldehydes and ketones to form stable oxime ethers. This reaction is crucial for:

- Analytical Chemistry: Improving the detection and quantification of carbonyl compounds in complex matrices using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The introduction of the chloro- and fluoro-substituted benzyl group can enhance the response of electron capture detectors (ECD) in GC.
- Purification: The formation of oximes can be used to isolate and purify carbonyl compounds from reaction mixtures.



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Caption: Reaction of O-(2-Chloro-4-fluorobenzyl)hydroxylamine with carbonyls.

Medicinal Chemistry and Drug Design

O-benzylhydroxylamine derivatives have been investigated as potential therapeutic agents. For instance, a library of O-benzylhydroxylamines was synthesized and evaluated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.

While no specific biological data for **O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride** has been published, its structural similarity to known bioactive compounds suggests it could be a valuable scaffold or intermediate in the synthesis of novel drug candidates. The chloro and fluoro substituents can modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and membrane permeability.

Conclusion

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a chemical entity with clear potential as a derivatizing agent in analytical chemistry and as a building block in the synthesis of more complex molecules for pharmaceutical research. While detailed studies on this specific compound are not currently available in the public domain, the established chemistry of O-alkylhydroxylamines provides a strong foundation for its utility. Further research is warranted to fully characterize its reactivity, explore its applications in organic synthesis, and evaluate its biological activity.

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References

- 1. chemscene.com [chemscene.com]
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